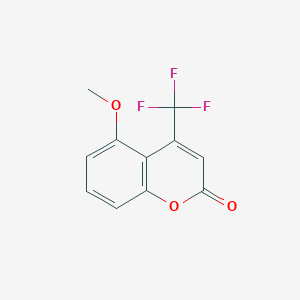
8-Iodo-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of iodinated naphthalenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one typically involves the iodination of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the reduction of the ketone group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular pathways involved would vary based on the compound’s structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-2(1H)-one: The non-iodinated parent compound.
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated analog.
8-Chloro-3,4-dihydronaphthalen-2(1H)-one: A chlorinated analog.
Uniqueness
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. Iodine is a larger halogen compared to bromine and chlorine, which can affect the compound’s steric and electronic characteristics, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H9IO |
|---|---|
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
8-iodo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |
Clé InChI |
IYGHJMFGVGWPLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)

![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)



![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)



![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)

